1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
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Overview
Description
1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and physiological effects.
Mechanism Of Action
1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to an increase in serotonin signaling. This results in a variety of physiological effects, including changes in mood, appetite, and sleep patterns.
Biochemical And Physiological Effects
1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been shown to have a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to affect mood, with some studies suggesting that it may have antidepressant-like effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is its specificity for the 5-HT2A and 5-HT2C receptors, which allows for targeted manipulation of serotonin signaling. However, its effects on other receptor subtypes and its potential for off-target effects must be taken into consideration. Additionally, the oxalate salt form of 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate can be difficult to dissolve and work with in some experimental setups.
Future Directions
There are several potential directions for future research on 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One area of interest is its potential as a therapeutic agent for mood disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, the development of new synthetic methods for 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate could improve its accessibility and usefulness in scientific research.
Synthesis Methods
The synthesis of 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate involves a multi-step process that starts with the reaction of 3,5-dimethoxybenzoyl chloride with piperazine. The resulting intermediate is then reacted with 2,4,5-trimethoxybenzyl chloride to form 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. The final product is obtained as an oxalate salt.
Scientific Research Applications
1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of serotonin in various physiological processes, such as mood regulation and appetite control.
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6.C2H2O4/c1-27-18-10-16(11-19(13-18)28-2)23(26)25-8-6-24(7-9-25)15-17-12-21(30-4)22(31-5)14-20(17)29-3;3-1(4)2(5)6/h10-14H,6-9,15H2,1-5H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOILJWEJTWJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
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